molecular formula C10H15NO2 B6600734 Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate CAS No. 2107832-31-3

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate

Cat. No.: B6600734
CAS No.: 2107832-31-3
M. Wt: 181.23 g/mol
InChI Key: FMEGUWBRVKCVFA-UHFFFAOYSA-N
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Description

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by a cyclohexane ring substituted with a cyanomethyl group and a carboxylate ester group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate typically involves the reaction of trans-4-(Cyanomethyl)cyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanomethyl group allows for potential interactions with nucleophilic sites, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate is unique due to the presence of both a cyanomethyl group and a carboxylate ester group in the trans configuration. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-(cyanomethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEGUWBRVKCVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107832-31-3
Record name methyl 4-(cyanomethyl)cyclohexane-1-carboxylate
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